molecular formula C10H12N2 B3046959 4-Ethylaminomethyl-benzonitrile CAS No. 133042-86-1

4-Ethylaminomethyl-benzonitrile

Cat. No. B3046959
CAS RN: 133042-86-1
M. Wt: 160.22 g/mol
InChI Key: ONORSEFWMYMGJR-UHFFFAOYSA-N
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Description

4-Ethylaminomethyl-benzonitrile, also known as 4-Ethylamino-3-methoxybenzonitrile, is a chemical compound that is commonly used in scientific research. It is a member of the benzodinitrile family and is often utilized in various laboratory experiments due to its unique properties.

Scientific Research Applications

High Voltage Lithium Ion Battery Enhancement

4-(Trifluoromethyl)-benzonitrile, a compound closely related to 4-ethylaminomethyl-benzonitrile, has been utilized as an innovative electrolyte additive for high voltage lithium ion batteries. This addition significantly improved the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, enhancing both their initial capacity and capacity retention over numerous cycles. The compound forms a protective film on the cathode, preventing electrolyte oxidation and manganese dissolution, thus ensuring the longevity and efficiency of the battery Huang et al., 2014.

Biotransformation by Soil Bacteria

The dinitrile compounds including variants like 4-(cyanomethyl) benzonitrile have been subjected to regioselective biotransformation by the soil bacterium Rhodococcus rhodochrous LL100-21. This process involves converting the aliphatic group of the compound into carboxylic acids or amide derivatives, showcasing the potential of microbial processes in modifying and degrading environmental pollutants or for synthesizing valuable chemical products Dadd et al., 2001.

Corrosion Inhibition for Mild Steel

Benzonitrile derivatives, which include structures akin to 4-ethylaminomethyl-benzonitrile, have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit excellent inhibitory performance, significantly reducing the rate of corrosion. This application is crucial in industries where mild steel is used in corrosive conditions, ensuring the longevity and durability of the materials Chaouiki et al., 2018.

properties

IUPAC Name

4-(ethylaminomethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-6,12H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONORSEFWMYMGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602667
Record name 4-[(Ethylamino)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylaminomethyl-benzonitrile

CAS RN

133042-86-1
Record name 4-[(Ethylamino)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133042-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Ethylamino)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

prepared by reaction of ethylamine with 4-formyl-benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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